Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH
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Overview
Description
The compound tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine is a synthetic peptide with multiple protecting groups. This compound is used in peptide synthesis and research due to its stability and the ease with which the protecting groups can be removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and washing steps to ensure purity .
The protecting groups, such as tert-butyloxycarbonyl and tert-butyl , are used to protect the amino and carboxyl groups during the synthesis. These groups are removed using specific reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides that meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: undergoes several types of reactions, including:
Deprotection: Removal of protecting groups using acids like TFA or oxalyl chloride.
Coupling: Formation of peptide bonds between amino acids using reagents like carbodiimides.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of tert-butyloxycarbonyl groups.
Oxalyl chloride in methanol: Another reagent for mild deprotection.
Carbodiimides: Used for coupling reactions during peptide synthesis.
Major Products Formed
The major products formed from these reactions are the desired peptides with the protecting groups removed, resulting in the free amino acids ready for further reactions or applications .
Scientific Research Applications
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: is used in various scientific research applications, including:
Chemistry: As a model compound for studying peptide synthesis and deprotection mechanisms.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: As a precursor for the synthesis of therapeutic peptides and peptide-based drugs.
Industry: In the production of synthetic peptides for research and development.
Mechanism of Action
The mechanism of action of tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine involves the stepwise addition of amino acids to form the peptide chain. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids is formed. The deprotection steps remove these groups, allowing the peptide to fold into its active form .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-glycine: A simpler peptide with fewer amino acids.
tert-Butyloxycarbonyl-L-glutamyl(tert-butyl)-glycine: Another peptide with different amino acid composition.
Uniqueness
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: is unique due to its specific sequence of amino acids and the use of multiple protecting groups. This combination provides stability during synthesis and allows for precise control over the final peptide structure .
Properties
Molecular Formula |
C31H50N6O11 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1 |
InChI Key |
FNXPUMYXFQQETO-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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